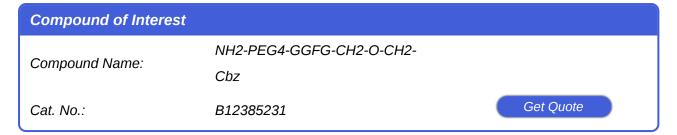


GGFG Peptide Sequence as a Protease-Cleavable Linker: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence as a protease-cleavable linker, primarily focusing on its application in the field of antibody-drug conjugates (ADCs).

Introduction

The GGFG peptide is a cathepsin-cleavable linker that has gained significant attention in the design of ADCs. Its strategic advantage lies in its remarkable stability in systemic circulation, coupled with its efficient cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. This targeted cleavage mechanism facilitates the specific release of cytotoxic payloads within cancer cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. A prime example of its successful application is in the highly effective ADC, Trastuzumab deruxtecan (Enhertu®), where the GGFG linker connects the HER2-targeting antibody to a potent topoisomerase I inhibitor.[1][2][3]

Mechanism of Cleavage and Payload Release

The GGFG linker is specifically designed to be recognized and cleaved by lysosomal proteases, predominantly cathepsins. While both Cathepsin B and Cathepsin L can cleave the GGFG sequence, studies suggest that Cathepsin L is particularly efficient, enabling almost



complete release of the payload within 72 hours.[4][5] The cleavage typically occurs between the phenylalanine (Phe) and the C-terminal glycine (Gly) residue.

Upon ADC internalization into a cancer cell via receptor-mediated endocytosis, it is trafficked to the lysosome. The acidic environment of the lysosome and the presence of active cathepsins lead to the hydrolysis of the peptide bond within the GGFG linker. This cleavage event initiates the release of the cytotoxic payload, which can then exert its therapeutic effect. In many ADC designs, the GGFG linker is attached to a self-immolative spacer, which, upon cleavage of the peptide, spontaneously decomposes to release the unmodified, active drug.

Quantitative Data Cleavage Specificity

The GGFG linker is primarily cleaved by lysosomal cysteine proteases of the cathepsin family.

Protease	Cleavage Activity	Notes	
Cathepsin L	High	Considered the primary enzyme for GGFG cleavage, showing near-complete payload release in 72 hours.[4]	
Cathepsin B	Moderate	Also contributes to the cleavage of the GGFG linker within the lysosome.[4][5]	
Legumain	Not reported	No significant evidence suggests legumain as a primary protease for GGFG cleavage.	

Plasma Stability

The GGFG linker exhibits high stability in plasma, which is a critical feature for ADCs to prevent premature payload release and associated systemic toxicity.



ADC	Plasma Source	Stability Metric	Result	Reference
Trastuzumab deruxtecan (DS- 8201a)	Human	% Drug Release after 21 days	~2.1%	[6]
Trastuzumab deruxtecan (DS- 8201a)	Mouse, Rat	% Drug Release after 21 days	~1-2%	[3]
Trastuzumab deruxtecan	-	Half-life	Approximately 6 days	[7]

Experimental Protocols Solid-Phase Synthesis of a Maleimide-GGFG Linker

This protocol describes a general method for the solid-phase synthesis of a GGFG peptide linker functionalized with a maleimide group for subsequent conjugation to an antibody.

Materials:

- · Fmoc-Gly-Wang resin
- Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH)
- Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Maleimido-propionic acid
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
- Solvents: DMF, DCM (Dichloromethane), Diethyl ether



Procedure:

- Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- Peptide Coupling (Gly): Dissolve Fmoc-Gly-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF.
- Fmoc Deprotection: Repeat step 2.
- Peptide Coupling (Phe): Dissolve Fmoc-Phe-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF.
- Fmoc Deprotection: Repeat step 2.
- Peptide Coupling (Gly): Repeat step 3.
- Fmoc Deprotection: Repeat step 2.
- Maleimide Functionalization: Dissolve Maleimido-propionic acid (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF and then DCM.
- Cleavage and Purification: Treat the resin with the cleavage cocktail for 2 hours. Precipitate the cleaved linker in cold diethyl ether. Purify the crude product by reverse-phase HPLC.

Conjugation of Maleimide-GGFG-Payload to an Antibody

This protocol outlines the conjugation of a pre-prepared Maleimide-GGFG-Payload construct to the cysteine residues of a monoclonal antibody.

Materials:

Monoclonal antibody (e.g., Trastuzumab) in PBS buffer



- Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
- Maleimide-GGFG-Payload dissolved in DMSO
- Quenching reagent: N-acetylcysteine
- Purification system: Size-exclusion chromatography (SEC)

Procedure:

- Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by incubating with a controlled molar excess of TCEP (e.g., 2-3 equivalents) at 37°C for 1-2 hours.
- Conjugation: Add the Maleimide-GGFG-Payload solution (e.g., 5-10 molar excess) to the reduced antibody solution. Incubate at room temperature for 1-2 hours or at 4°C overnight.
- Quenching: Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.
- Purification: Purify the resulting ADC from unconjugated payload and other small molecules using size-exclusion chromatography.
- Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC)-HPLC and SEC-HPLC.

In Vitro Cathepsin B Cleavage Assay

This protocol provides a general method for assessing the cleavage of a GGFG-containing ADC by Cathepsin B.

Materials:

- GGFG-ADC
- Recombinant human Cathepsin B



Activation buffer: 25 mM MES, 5 mM DTT, pH 5.0

Assay buffer: 25 mM MES, pH 5.5

Quenching solution: Acetonitrile with 0.1% formic acid

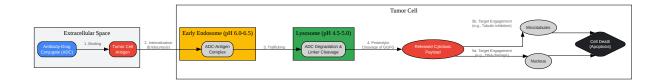
HPLC-MS system

Procedure:

- Cathepsin B Activation: Activate Cathepsin B by incubating it in the activation buffer at 37°C for 15 minutes.
- Cleavage Reaction: In a microcentrifuge tube, mix the activated Cathepsin B with the GGFG-ADC in the assay buffer. The final concentrations should be optimized but can start at approximately 1 μM ADC and 100 nM Cathepsin B.
- Incubation: Incubate the reaction mixture at 37°C.
- Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of the quenching solution.
- Analysis: Analyze the quenched samples by HPLC-MS to separate and quantify the intact ADC, the cleaved payload, and any intermediates. Monitor the decrease in the intact ADC peak and the increase in the released payload peak over time to determine the cleavage kinetics.

Visualizations





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Caption: Intracellular trafficking and mechanism of action of an ADC with a GGFG cleavable linker.



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Caption: Enzymatic cleavage of the GGFG linker by cathepsins.

Caption: Workflow for the solid-phase synthesis of a maleimide-GGFG linker.

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